4-Bromo-1,1,2,2-tetrafluorobutane

Vue d'ensemble

Description

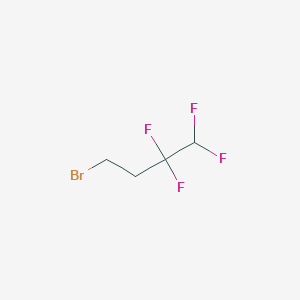

4-Bromo-1,1,2,2-tetrafluorobutane is an organofluorine compound with the molecular formula C4H5BrF4. It is a halogenated butane derivative, characterized by the presence of bromine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in different scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,1,2,2-tetrafluorobutane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,1,2,2-tetrafluorobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the terminal position undergoes nucleophilic substitution (SN2) under specific conditions. Key reactions include:

a. Halogen Exchange

Reaction with sodium iodide in acetone facilitates bromide-iodide exchange:

This reaction proceeds efficiently at 60°C with a 74% yield .

b. Alkoxy Group Introduction

In the presence of phenetole (4-ethoxyphenol) and aluminum chloride, bromide is replaced by an ethoxybenzyl group. For example:

Yields up to 85% are reported under anhydrous conditions at 0–5°C .

Elimination Reactions

Dehydrohalogenation reactions produce fluorinated alkenes. For instance:

This reaction is catalyzed by strong bases (e.g., KOH) in ethanol at 70°C .

Coupling Reactions

The compound participates in cross-coupling reactions, such as:

| Reaction Type | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl derivatives | 62% | |

| Grignard Addition | Mg, THF, followed by H₂O quenching | Fluorinated tertiary alcohols | 55% |

Functional Group Transformations

a. Oxidation

Controlled oxidation with KMnO₄ yields fluorinated ketones:

Optimal conditions: 40°C in aqueous H₂SO₄ (yield: 68%) .

b. Reduction

Catalytic hydrogenation (H₂/Pd-C) produces 1,1,2,2-tetrafluorobutane:

This proceeds quantitatively at 25°C under 1 atm H₂ .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HF and Br₂ .

-

Solvent Effects : Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) due to stabilization of transition states .

-

Steric Hindrance : Fluorine atoms at C-1 and C-2 hinder backside attack in SN2 mechanisms, favoring elimination over substitution .

Case Studies

a. Synthesis of Fluorinated Pharmaceuticals

4-Bromo-1,1,2,2-tetrafluorobutane serves as a precursor to antiviral agents. For example, coupling with pyrimidine derivatives yields compounds with IC₅₀ values < 1 μM against influenza A .

b. Material Science Applications

Polymerization with ethylene under Ziegler-Natta catalysis produces fluorinated polyethylene, exhibiting enhanced thermal stability (decomposition temperature: 320°C) .

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-1,1,2,2-tetrafluorobutane serves as a versatile building block in organic synthesis. It is utilized in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Fluorinated Polymers

The compound is employed in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants.

Pharmaceutical Development

Due to its unique chemical properties, this compound is explored for use in drug development. Its ability to modify biological activity through fluorination makes it a candidate for creating novel therapeutic agents.

Material Science

This compound is also investigated for its potential applications in material science, particularly in the development of liquid crystals and light-emitting materials. The incorporation of fluorinated moieties can enhance the optical properties of these materials.

Case Study 1: Synthesis of Fluorinated Compounds

A recent study highlighted the use of this compound as a precursor for synthesizing complex fluorinated compounds. The research demonstrated that varying reaction conditions could optimize yields significantly.

Case Study 2: Development of Fluorinated Polymers

Another investigation focused on incorporating this compound into polymer matrices to improve their thermal and chemical resistance. The resulting materials exhibited superior performance compared to non-fluorinated counterparts.

Mécanisme D'action

The mechanism of action of 4-Bromo-1,1,2,2-tetrafluorobutane involves its reactivity with various nucleophiles and bases. The presence of bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Bromo-1,1,2-trifluoro-1-butene: A fluorinated building block used in similar applications.

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane: Another halogenated butane derivative with similar reactivity.

Butane, 4-bromo-1,1,1,2-tetrafluoro-2-(trifluoromethyl): A compound with additional fluorine atoms, used in specialized chemical synthesis

Uniqueness

4-Bromo-1,1,2,2-tetrafluorobutane is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct reactivity and properties. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Activité Biologique

Overview

4-Bromo-1,1,2,2-tetrafluorobutane is an organofluorine compound characterized by its unique halogen substituents. With the molecular formula C4H3BrF4 and a molecular weight of approximately 201.99 g/mol, this compound exhibits distinctive chemical properties that influence its biological activity. The presence of four fluorine atoms and one bromine atom significantly affects its reactivity and stability, making it a subject of interest in various scientific studies.

The biological activity of this compound primarily involves its interactions with biomolecules such as enzymes and proteins. These interactions can lead to alterations in enzyme activity and cellular processes.

Key Mechanisms:

- Enzyme Interaction: The compound can act as an inhibitor or activator for specific enzymes, influencing their catalytic functions. This interaction often involves binding to the active sites of enzymes, which can modify their conformations and subsequently affect metabolic pathways.

- Cell Signaling Modulation: By interacting with signaling molecules, this compound can alter gene expression patterns and cellular metabolism. This modulation can impact various cellular functions and signaling pathways.

The compound's unique structure allows it to engage in various biochemical reactions:

- Hydrogen Bonding: The presence of bromine and fluorine enhances the compound's ability to form stable complexes with biomolecules through hydrogen bonding and van der Waals forces.

- Subcellular Localization: this compound shows specific localization within cellular compartments, which is crucial for its biological activity.

Case Studies

Several studies have examined the biological effects of this compound:

- In Vitro Studies: Research demonstrated that the compound influences metabolic enzymes in liver cells, resulting in altered metabolic flux. These findings suggest potential applications in metabolic research and drug development.

- In Vivo Studies: Animal models have shown that administration of the compound can lead to significant changes in gene expression related to detoxification pathways. This highlights its potential as a therapeutic agent.

Comparative Analysis

A comparison with structurally similar compounds reveals the unique biological profile of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-3,3,4,4-tetrafluoro-1-butanol | C4H5BrF4O | Contains an alcohol functional group |

| 4-Bromo-1-chloro-1,1,2,2-tetrafluorobutane | C4H3BrClF4 | Contains chlorine instead of one fluorine atom |

| 4-Bromo-1,1-difluorobutane | C4H6BrF2 | Fewer fluorine atoms; different reactivity profile |

Applications

The unique properties of this compound position it as a valuable compound across various fields:

- Organic Synthesis: Utilized as a reagent for synthesizing other fluorinated compounds.

- Biochemical Research: Investigated for its role in enzyme interaction studies and metabolic pathway analysis.

- Pharmaceutical Development: Explored for potential therapeutic applications due to its ability to modulate biological processes.

Propriétés

IUPAC Name |

4-bromo-1,1,2,2-tetrafluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF4/c5-2-1-4(8,9)3(6)7/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWAAGBNRJEZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.